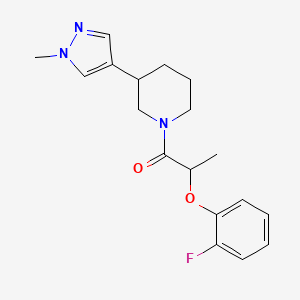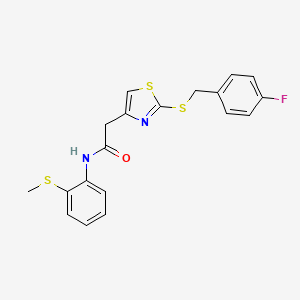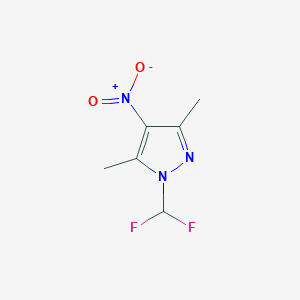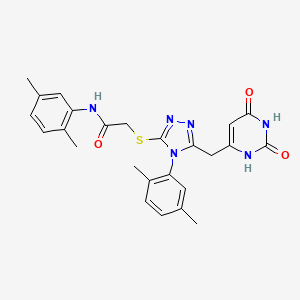
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential as a research tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds structurally related to "2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one" have been evaluated for their antitumor activities. For instance, novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds demonstrated significant cytotoxicity against various tumor cell lines both in vitro and in vivo. Compounds with specific substituents, like the 3-chloropyridin-2-yl and 3-fluoro-5-substituted phenylpiperazinyl groups, showed potent cytotoxicity, indicating potential use in cancer treatment without causing undesirable effects in mice (H. Naito et al., 2005).
Pharmacokinetic and Pharmacodynamic Modeling
Research has also focused on the pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to orally available kinase inhibitors. For example, (R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine was identified as an inhibitor of the cMet receptor tyrosine kinase. Studies characterized the relationship between plasma concentrations of the compound, cMet phosphorylation in tumors, and antitumor efficacy, offering insights into dosing regimens and guiding dose escalation for clinical efficacy (S. Yamazaki et al., 2008).
Antimicrobial and Antimalarial Activities
Several studies have explored the antimicrobial and antimalarial activities of compounds related to "2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one". Piperazine and pyrrolidine derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum. The presence of specific functional groups was crucial for antiplasmodial activity, with certain compounds showing significant inhibition of parasite growth, suggesting their potential as antimalarial agents (A. Mendoza et al., 2011).
Fluorescent Cellular Imaging Agents
The synthesis of polyheterocycles containing spirooxindole, pyran, and thiazolopyrimidines rings for use as fluorescent cellular imaging agents illustrates another application of compounds structurally similar to "2-(2-fluorophenoxy)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)propan-1-one". These compounds were synthesized via one-pot three-component reactions and screened for their in vitro antibacterial, antituberculosis, antimalarial, and photophysical properties, revealing their potential as imaging agents in cellular studies (M. Gholami et al., 2021).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-13(24-17-8-4-3-7-16(17)19)18(23)22-9-5-6-14(12-22)15-10-20-21(2)11-15/h3-4,7-8,10-11,13-14H,5-6,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIWDXMCPUJMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=CN(N=C2)C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B2751019.png)
![1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2751021.png)






![4-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2751031.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2751032.png)
![diethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2751033.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2751034.png)

